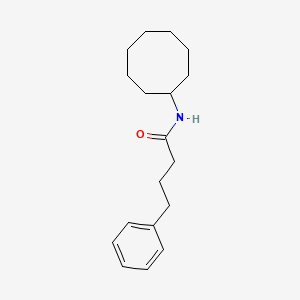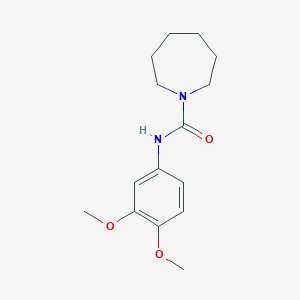![molecular formula C17H14N2O3S B5848271 methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5848271.png)
methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate is a chemical compound that belongs to the class of thienopyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
作用機序
The mechanism of action of methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate is not fully understood. However, it has been reported to act by inhibiting certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, it has been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been reported to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, it has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
Methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its relatively simple and straightforward synthesis method, which allows for easy preparation and purification of the compound. Another advantage is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into the biological processes that are affected by the compound and could lead to the development of more effective drugs. Another direction is to explore its potential applications in other fields such as materials science and nanotechnology. For example, it has been reported to exhibit fluorescence properties, which could make it useful for imaging and sensing applications. Finally, there is a need to conduct more comprehensive studies on the safety and toxicity of the compound, particularly in vivo studies, to ensure its suitability for use in drug development.
合成法
The synthesis of methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate involves the reaction of 2-aminothiophene-3-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base and a solvent. The reaction mixture is then refluxed for a specific period of time, and the resulting product is isolated and purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
Methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. It has also been found to act as an inhibitor of certain enzymes such as protein kinase C and aldose reductase, which are involved in the pathogenesis of various diseases.
特性
IUPAC Name |
methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-5-7-11(8-6-10)15(20)19-13-12-4-3-9-18-16(12)23-14(13)17(21)22-2/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAGFHNHAKFTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC3=C2C=CC=N3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)

![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)

![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)
![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B5848294.png)

![4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5848303.png)
